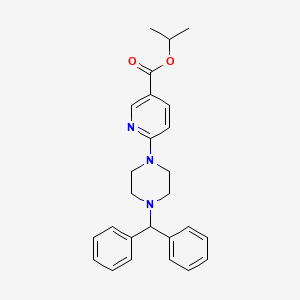

Isopropyl 6-(4-benzhydrylpiperazino)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl 6-(4-benzhydrylpiperazino)nicotinate (IPBP) is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. This compound is a piperazine derivative and has shown promising results in various studies.

Applications De Recherche Scientifique

Enzyme Inhibition Applications

- Novel sulfamide-containing compounds, including derivatives with benzhydrylpiperazine tails, have shown selective inhibition of carbonic anhydrase I, indicating potential for the development of drugs targeting specific isoforms of this enzyme for therapeutic purposes (Berrino et al., 2017).

Binding and Hydrolysis by Proteins

- Nicotinate esters have been studied for their interaction with human serum albumin, showing diverse behaviors in terms of binding and hydrolysis. This highlights the importance of chemical structure in drug-protein interactions, potentially impacting drug delivery and efficacy (Steiner et al., 1992).

Chromatographic Analysis and Chemical Stability

- The separation effect and chemical stability of nicotinic acid derivatives, including isopropyl nicotinate, have been evaluated through chromatographic techniques. This research is crucial for the quality control and formulation of pharmaceuticals containing such compounds (Pyka & Klimczok, 2007; Parys & Pyka, 2010).

Lipophilicity and Biological Activity

- Investigations into the lipophilicity of nicotinic acid and its derivatives, including isopropyl nicotinate, have been conducted. Understanding the lipophilicity of compounds is essential for drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties (Parys & Pyka, 2010).

Synthesis and Biological Activity

- The synthesis and evaluation of nicotinamide derivatives, including those with benzhydrylpiperazino motifs, have been explored for various biological activities, such as inhibiting gastric H+/K(+)-ATPase. These studies contribute to the discovery and development of new therapeutic agents (Terauchi et al., 1997).

Propriétés

IUPAC Name |

propan-2-yl 6-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2/c1-20(2)31-26(30)23-13-14-24(27-19-23)28-15-17-29(18-16-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,25H,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMGCELYHJCCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 6-(4-benzhydrylpiperazino)nicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate](/img/structure/B2717030.png)

![7-Azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2717034.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2717035.png)

![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717040.png)

![3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2717045.png)

![N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717050.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2717051.png)